molecular formula C13H16N6O2S B2360360 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034457-98-0

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No. B2360360
CAS RN: 2034457-98-0
M. Wt: 320.37
InChI Key: DDTPJTSHCZQFKL-UHFFFAOYSA-N
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Description

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a useful research compound. Its molecular formula is C13H16N6O2S and its molecular weight is 320.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity :The utility of similar structural motifs has been explored in various studies. For example, the synthesis of novel pyrazole and thiazole derivatives utilizing similar chemical frameworks has demonstrated potential biological activities. These synthesized compounds have been evaluated for their insecticidal properties against specific pests, showcasing the relevance of such structures in developing new agrochemicals (Fadda et al., 2017).

Antitumor Applications :Research has also delved into the antitumor potential of compounds containing thiadiazole and piperidine groups. Studies have demonstrated that such compounds can exhibit significant antitumor activity, highlighting their potential in designing new anticancer drugs. For instance, novel 1,3,4-heterodiazole analogues, incorporating thiadiazole units, have shown appreciable anticancer activity across various cancer cell lines (Taher et al., 2012).

Chemical Synthesis and Material Science :The synthesis of non-ionic surfactants containing piperidine and thiadiazole, derived from biologically active acids, illustrates the compound's utility in material science. These surfactants have been evaluated for their antimicrobial activities and physicochemical properties, showcasing their potential in developing new materials with specific biological and chemical characteristics (Abdelmajeid et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .

Mode of Action

The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β) . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating it.

Biochemical Pathways

Upon activation of the THR-β, the compound influences the thyroid hormone (TH) pathway . This pathway plays a key role in the regulation of metabolism, including the metabolism of lipids. The downstream effects of this pathway activation lead to changes in lipid levels.

Result of Action

The activation of the THR-β by the compound leads to beneficial effects on lipid levels . Specifically, it has been found to decrease Low-Density Lipoprotein Cholesterol (LDL-C) and triglycerides .

properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2S/c20-12(9-19-13(21)2-1-5-14-19)16-10-3-6-18(7-4-10)11-8-15-22-17-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTPJTSHCZQFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C(=O)C=CC=N2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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